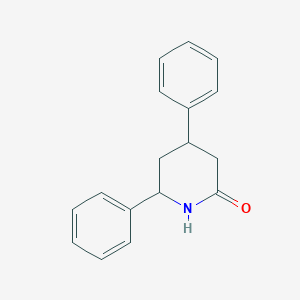

4,6-Diphenylpiperidin-2-one

Description

4,6-Diphenylpiperidin-2-one is a heterocyclic organic compound characterized by a six-membered piperidinone ring substituted with phenyl groups at the 4- and 6-positions and a ketone group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic phenyl groups and polar interactions via the carbonyl group.

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

4,6-diphenylpiperidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |

InChI Key |

ACZCIZXZZZOQHS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpiperidin-2-one typically involves the reaction of acetone with benzaldehyde in the presence of anhydrous ammonium acetate. The mixture is heated in a boiling water bath at 50-55°C until the solution changes color to deep red-orange . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for 4,6-Diphenylpiperidin-2-one are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4,6-Diphenylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with proteins involved in cell trafficking and DNA repair, as suggested by molecular docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4,6-Diphenylpiperidin-2-one can be contextualized by comparing it to pyridin-2-one derivatives, which share the 2-oxo heterocyclic core but differ in substituent patterns and biological activity. Below is a detailed analysis based on the evidence provided:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| 4,6-Diphenylpiperidin-2-one | Piperidin-2-one | Phenyl (4,6-positions) | Ketone, aromatic |

| Pyridin-2-one (1) | Pyridin-2-one | 4-Acetylphenyl, 4-dimethylaminophenyl, hydroxyl, dicarbonitrile (3,5-positions) | Ketone, tertiary amine, hydroxyl, nitrile |

| Pyridin-2-one (2) | Pyridin-2-one | 4-Acetylphenyl, 4-dimethylaminophenyl, amino, dicarbonitrile (3,5-positions) | Ketone, tertiary amine, amine, nitrile |

Key Differences and Implications

Core Structure: 4,6-Diphenylpiperidin-2-one features a saturated piperidinone ring, enhancing conformational flexibility compared to the aromatic pyridin-2-one derivatives. This flexibility may influence binding affinity in biological targets .

In contrast, the dicarbonitrile and dimethylaminophenyl groups in pyridin-2-one derivatives introduce polarity and hydrogen-bonding capacity, which may enhance solubility and target specificity . The hydroxyl group in Pyridin-2-one (1) and the amino group in (2) enable additional hydrogen bonding or acid-base interactions, likely impacting their pharmacokinetic profiles.

Biological Activity: Pyridin-2-one derivatives (1) and (2) were synthesized with cationic surfactant additives to optimize reaction yields, suggesting their utility in surfactant-mediated synthesis . The absence of polar groups in 4,6-Diphenylpiperidin-2-one may limit its solubility but favor interactions with hydrophobic binding pockets in enzymes.

Research Findings and Limitations

- Synthetic Challenges : The pyridin-2-one derivatives required surfactant additives for synthesis, whereas 4,6-Diphenylpiperidin-2-one is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. This highlights differences in synthetic accessibility .

- Data Gaps : Direct comparative studies on biological activity, toxicity, or thermodynamic stability between these compounds are absent in the provided evidence. Further research is needed to evaluate their relative efficacy in specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.